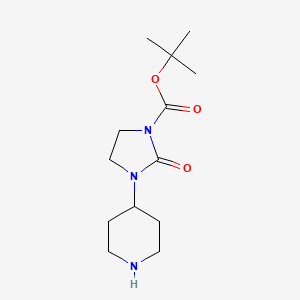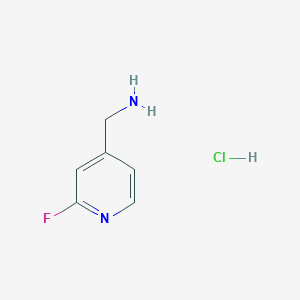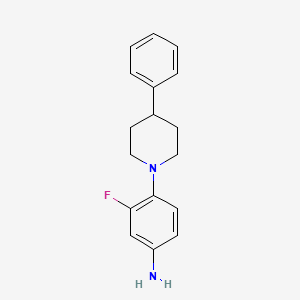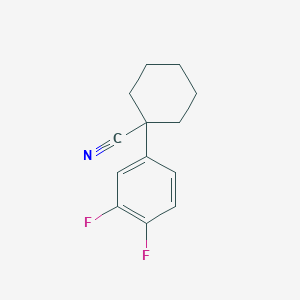
4-溴-3-甲氧基-1H-吲唑
描述
4-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 g/mol .
Synthesis Analysis
Indazole derivatives, including 4-Bromo-3-methoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
4-Bromo-3-methoxy-1H-indazole is a solid at room temperature . It has a molecular weight of 227.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 37.9 Ų .科学研究应用
新型药物合成
4-溴-3-甲氧基-1H-吲唑是合成多种药物化合物的关键中间体。 其结构在创建针对RAS/RAF/MEK/ERK和PI3K/AKT/PTEN/MTOR通路(在癌症治疗中至关重要)的药物中起着至关重要的作用 .
抗癌研究
包括4-溴-3-甲氧基-1H-吲唑在内的吲唑衍生物因其抗癌特性而被探索。 它们被用于合成可以破坏癌细胞增殖并在各种肿瘤细胞系中诱导凋亡的抑制剂 .
抗炎和抗菌应用
该化合物还在抗炎和抗菌药物中的潜在应用方面进行了研究。 其结构框架有利于创建能够缓解炎症和对抗细菌感染的药物 .
神经保护疗法
吲唑因其神经保护作用而被研究。 4-溴-3-甲氧基-1H-吲唑可用于开发针对乙酰胆碱酯酶等酶的抑制剂,从而治疗神经退行性疾病 .
代谢紊乱的酶抑制
该化合物是合成可治疗代谢紊乱的酶抑制剂的候选药物。 它可能有助于设计针对醛糖还原酶(在糖尿病并发症中起作用)等酶的药物 .
作用机制
Target of Action
4-Bromo-3-methoxy-1H-indazole is a medicinally important compound that primarily targets the CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a significant role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activities . This interaction results in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are crucial for cell proliferation, survival, and metabolism. By interacting with these pathways, the compound can influence various cellular processes and potentially inhibit the growth of cancer cells .
Result of Action
The molecular and cellular effects of 4-Bromo-3-methoxy-1H-indazole’s action include the inhibition of targeted kinases and the disruption of the associated biochemical pathways . This disruption can lead to the inhibition of cancer cell proliferation and survival .
生化分析
Biochemical Properties
4-Bromo-3-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of 4-Bromo-3-methoxy-1H-indazole with these enzymes can lead to the modulation of their activity, either by inhibition or activation. For instance, it has been observed to inhibit certain kinases, thereby affecting downstream signaling pathways that are essential for cell proliferation and survival .
Cellular Effects
The effects of 4-Bromo-3-methoxy-1H-indazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-3-methoxy-1H-indazole has been found to impact the MAPK/ERK pathway, which is vital for cell growth and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, including alterations in energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 4-Bromo-3-methoxy-1H-indazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of 4-Bromo-3-methoxy-1H-indazole to kinase enzymes can result in the inhibition of their catalytic activity, thereby preventing the phosphorylation of target proteins. This inhibition can subsequently affect various cellular processes, including cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methoxy-1H-indazole have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 4-Bromo-3-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties, which can influence the overall impact on cells. Long-term exposure to 4-Bromo-3-methoxy-1H-indazole has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methoxy-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, 4-Bromo-3-methoxy-1H-indazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-Bromo-3-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of 4-Bromo-3-methoxy-1H-indazole from the body. The interactions with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 4-Bromo-3-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can facilitate the intracellular distribution of 4-Bromo-3-methoxy-1H-indazole, ensuring its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-3-methoxy-1H-indazole is a key determinant of its activity and function. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-3-methoxy-1H-indazole to these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy metabolism .
属性
IUPAC Name |
4-bromo-3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXMSCAORNNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733117 | |
| Record name | 4-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938061-94-0 | |
| Record name | 4-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)


![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)



![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)




